(2-Chloroquinolin-3-yl)methanamine
Overview
Description
(2-Chloroquinolin-3-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the second position and a methanamine group at the third position. Its molecular formula is C10H9ClN2, and it has a molecular weight of 192.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroquinolin-3-yl)methanamine typically involves the reduction of 2-chloroquinoline-3-carbaldehyde. One common method is the reduction of the nitrile function using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF), yielding the desired product in good yield . Another method involves the treatment of quinolines with morpholine in the presence of a catalytic amount of dimethylaminopyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Chloroquinolin-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminium hydride.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).
Catalysts: Dimethylaminopyridine (DMAP) for substitution reactions.
Major Products:
Reduction Product: this compound is the major product of the reduction of 2-chloroquinoline-3-carbaldehyde.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloroquinolin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as cytotoxicity against cancer cells and inhibition of DNA topoisomerases.
Chemical Synthesis: It serves as a building block for the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of (2-Chloroquinolin-3-yl)methanamine is primarily related to its interaction with biological targets. For instance, it has been shown to inhibit DNA topoisomerases, enzymes that play a crucial role in DNA replication and transcription . By inhibiting these enzymes, the compound can induce cytotoxic effects in cancer cells. The exact molecular pathways and targets may vary depending on the specific biological context and the derivatives used .
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A precursor in the synthesis of (2-Chloroquinolin-3-yl)methanamine.
Luotonin A Derivatives: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to serve as an intermediate in the synthesis of various pharmacologically active compounds highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
(2-chloroquinolin-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZRQTMFWBJHCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857634 | |
Record name | 1-(2-Chloroquinolin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431729-39-3 | |
Record name | 1-(2-Chloroquinolin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20857634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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